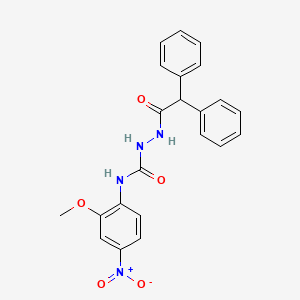![molecular formula C22H32N4O2 B4127737 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)
2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide
Vue d'ensemble
Description
2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit potent anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
The mechanism of action of 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A activates the Nrf2 pathway by binding to Keap1, a negative regulator of Nrf2, and promoting its dissociation from Nrf2, leading to the translocation of Nrf2 into the nucleus and the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A has been found to exhibit potent anti-inflammatory and immunomodulatory effects in various cell types, including macrophages, dendritic cells, and T cells. In addition, 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A has been shown to reduce oxidative stress and improve mitochondrial function in various cell types. Furthermore, 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A has several advantages for lab experiments, including its high purity, reproducibility, and stability. However, one of the limitations of 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A is its low solubility in aqueous solutions, which may require the use of organic solvents for its administration in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, the development of more efficient synthesis methods and analogs of 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A with improved pharmacokinetic properties and efficacy is also an area of interest. Furthermore, the elucidation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A will provide valuable insights into the development of novel therapeutic strategies for inflammatory and autoimmune diseases.
Applications De Recherche Scientifique
2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and cancer. In preclinical studies, 2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide A has been found to exhibit potent anti-inflammatory and immunomodulatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhancing the activity of regulatory T cells.
Propriétés
IUPAC Name |
2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c23-19(27)18-8-4-12-24-20(18)26-15-11-22(16-26)10-5-13-25(21(22)28)14-9-17-6-2-1-3-7-17/h4,8,12,17H,1-3,5-7,9-11,13-16H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXJRLPYYDBWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2=O)CCN(C3)C4=C(C=CC=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)


![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)
![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)